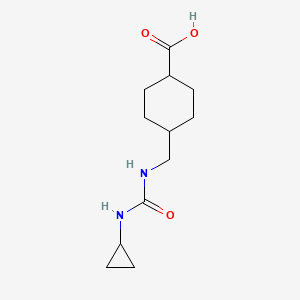

(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid

描述

(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a cyclopropylurea substituent on the cyclohexane ring. The compound’s structure combines a rigid cyclohexane backbone with a polar ureido group, which may influence its physicochemical properties and biological interactions. The stereochemistry (1r,4r) suggests a specific spatial arrangement that could enhance receptor binding or metabolic stability.

属性

分子式 |

C12H20N2O3 |

|---|---|

分子量 |

240.30 g/mol |

IUPAC 名称 |

4-[(cyclopropylcarbamoylamino)methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H20N2O3/c15-11(16)9-3-1-8(2-4-9)7-13-12(17)14-10-5-6-10/h8-10H,1-7H2,(H,15,16)(H2,13,14,17) |

InChI 键 |

IPEHHXLLTNDFSA-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CCC1CNC(=O)NC2CC2)C(=O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

(1r,4r)-4-((3-环丙基脲基)甲基)环己烷羧酸的合成通常涉及多个步骤,从容易获得的前体开始

工业生产方法

该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产率并降低成本。连续流动反应器和自动化合成平台等技术可用于简化生产过程。此外,结晶和色谱等纯化方法用于以其纯形式获得该化合物。

化学反应分析

反应类型

(1r,4r)-4-((3-环丙基脲基)甲基)环己烷羧酸经历各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的酮或醛。

还原: 还原反应可以将羧酸基转化为醇。

取代: 在适当条件下,环丙基脲基可以被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

取代: 卤代烷和亲核试剂等试剂用于取代反应。

主要产品

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生酮或醛,而还原可能会产生醇。

科学研究应用

(1r,4r)-4-((3-环丙基脲基)甲基)环己烷羧酸在科学研究中具有广泛的应用范围:

化学: 它作为合成更复杂分子和材料的构建块。

生物学: 该化合物用于与酶抑制和蛋白质相互作用相关的研究。

工业: 该化合物用于生产特种化学品和先进材料。

作用机制

(1r,4r)-4-((3-环丙基脲基)甲基)环己烷羧酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。已知环丙基脲基与靶蛋白形成强氢键,导致其活性被抑制或调节。这种相互作用会影响各种生化途径,使该化合物在治疗应用中发挥作用。

生物活性

(1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid, with the molecular formula CHNO and a molecular weight of 240.30 g/mol, is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Structure : The compound features a cyclohexane ring substituted with a urea moiety and a carboxylic acid group.

- CAS Number : 1913470-81-1

- IUPAC Name : (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid

Pharmacological Profile

Research indicates that (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. Preliminary studies suggest it may act as an inhibitor of specific proteases or kinases, which could be relevant in treating various diseases.

-

Anticancer Activity :

- Recent studies have explored the compound's anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.

-

Antimicrobial Properties :

- The compound has shown activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several case studies have highlighted the biological effects of (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated its effects on human cancer cell lines. Results indicated that at micromolar concentrations, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Case Study 2 : An investigation into its antimicrobial activity reported that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of proteases/kinases | Journal of Enzyme Inhibition |

| Anticancer Activity | Induction of apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial Properties | Activity against S. aureus and E. coli | Microbial Pathogenesis |

The exact mechanism by which (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized to involve:

- Binding to specific active sites on target enzymes.

- Modulating signaling pathways associated with cell proliferation and survival.

- Interfering with microbial metabolic processes.

相似化合物的比较

Structural Analogs and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Tranexamic Acid EP Impurity E

- Structure: (1R,4r)-4-(((1r,4R)-4-(aminomethyl)cyclohexanecarboxamido)methyl)cyclohexanecarboxylic acid.

- Key Features: Diamino-methyl and carboxamido substituents instead of cyclopropylureido.

- Molecular Formula : C₁₆H₁₇N₂O₉SNa (sodium salt form).

- Applications : Analytical and research use as an impurity standard .

(1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic Acid

- Structure: Boc-protected methylamino substituent.

- Molecular Formula: C₁₄H₂₅NO₄.

- Key Features : The tert-butoxycarbonyl (Boc) group enhances lipophilicity and stability during synthesis.

- Applications : Likely serves as a synthetic intermediate for peptide or urea derivatives.

- Comparison : The Boc group increases molecular weight (271.35 g/mol) and may improve storage stability compared to unprotected analogs .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

- Structure : Pyrrolidine core with trifluoromethylphenyl ureido and benzodioxol groups.

- Key Features : The trifluoromethyl group enhances electronegativity and metabolic stability.

- Applications: Not explicitly stated but likely a bioactive molecule due to ureido and fluorinated motifs.

3-O-Feruloylquinic Acid

- Structure : Quinic acid derivative with feruloyl and hydroxy groups.

- Key Features: Natural product with phenolic and methoxy substituents.

- Applications : Pharmacological research and reference standard.

Physicochemical and Functional Properties

*Estimated based on structural analysis.

Pharmacological and Industrial Relevance

- Target Compound : The cyclopropylureido group may enhance hydrogen-bonding capacity, making it suitable for targeting urea transporters or enzymes. Its stereochemistry could reduce off-target effects compared to racemic analogs.

- Tranexamic Acid Impurity: Highlights the importance of stereochemistry in impurity profiling, as even minor structural changes affect drug safety .

- Boc-Protected Analogue : Demonstrates the role of protective groups in optimizing synthetic routes for complex molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。